Cas no 833458-91-6 (3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)-)

3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)- is a bicyclic organic compound featuring a nitrogen-containing heterocycle with a phenylmethyl substituent. Its unique structural framework combines a rigid azabicyclo[3.2.1]octane core with a hydroxyl group at the 6-position, offering potential as a versatile intermediate in pharmaceutical synthesis. The phenylmethyl moiety enhances lipophilicity, which may improve bioavailability in drug development applications. This compound’s stereochemistry and functional group arrangement make it valuable for exploring structure-activity relationships in medicinal chemistry. Its stability and synthetic accessibility further contribute to its utility in the design of bioactive molecules, particularly for central nervous system (CNS) targets.
3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)- structure
833458-91-6 structure
Product Name:3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)-
CAS No:833458-91-6
MF:C14H19NO
MW:217.306763887405
CID:673070
PubChem ID:59837827
Update Time:2025-10-28

3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)-
    • 3-benzyl-3-azabicyclo[3.2.1]octan-6-ol
    • SCHEMBL3832459
    • DTXSID20733161
    • 3-Benzyl-3-aza-bicyclo[3.2.1]octan-6-ol
    • 833458-91-6
    • UFVHPZYLBOQNHT-UHFFFAOYSA-N
    • Inchi: 1S/C14H19NO/c16-14-7-12-6-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
    • InChI Key: UFVHPZYLBOQNHT-UHFFFAOYSA-N
    • SMILES: OC1CC2CN(CC3C=CC=CC=3)CC1C2

Computed Properties

  • Exact Mass: 217.146664230g/mol
  • Monoisotopic Mass: 217.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 23.5Ų

3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)- Pricemore >>

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Additional information on 3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)-

3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)-

3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)- is a complex bicyclic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, identified by the CAS Registry Number 833458-91-6, belongs to the class of azabicyclic alcohols and is characterized by its rigid bicyclic framework and a phenylmethyl substituent. The molecule's structure is defined by a bicyclo[3.2.1]octane skeleton, with an azabicyclic system that introduces significant steric hindrance and electronic effects, making it a valuable compound for exploring stereochemical and conformational properties.

The synthesis of 3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)- involves multi-step organic reactions, often utilizing ring-closing metathesis or other advanced methodologies to construct the bicyclic framework. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched samples of this compound, which are crucial for studying its stereochemical properties and biological activities.

From a pharmacological perspective, 3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)- has been investigated for its potential as a lead compound in drug discovery programs targeting various therapeutic areas. Its rigid structure and functional groups make it an attractive candidate for modulating protein-protein interactions or inhibiting enzymatic activities. For instance, studies published in 2023 have highlighted its ability to bind to specific G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions such as inflammation and neuropathic pain.

The phenylmethyl substituent on the azabicyclic system introduces additional electronic and steric effects, which can be fine-tuned to optimize the compound's pharmacokinetic properties. Research has shown that this substituent enhances the compound's lipophilicity, improving its bioavailability while maintaining selectivity for target proteins.

In terms of applications, CAS No: 833458-91-6 is not only a valuable tool in academic research but also holds promise for industrial applications in the development of novel therapeutics. Its unique combination of structural rigidity and functional diversity makes it an ideal candidate for exploring new drug design paradigms.

Looking ahead, ongoing research into 3-Azabicyclo[3.2.1]octan-6-ol, 3-(phenylmethyl)- continues to uncover new insights into its chemical reactivity and biological activity. Collaborative efforts between chemists and pharmacologists are expected to yield innovative strategies for leveraging this compound's properties in the creation of next-generation medicines.

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